tert-butyl 4-(3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoyl)piperazine-1-carboxylate
Description
tert-Butyl 4-(3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoyl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a pyrrolopyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
Molecular Formula |
C20H28N4O4 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
tert-butyl 4-[3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H28N4O4/c1-20(2,3)28-19(27)24-13-11-22(12-14-24)16(25)7-10-23-9-6-15-5-8-21(4)17(15)18(23)26/h5-6,8-9H,7,10-14H2,1-4H3 |
InChI Key |
GHBMKQZOHQLXCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCN2C=CC3=C(C2=O)N(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrrolopyridine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.
tert-Butyl protection: The tert-butyl group is introduced to protect the piperazine nitrogen, typically using tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolopyridine moiety.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.
Substitution: The piperazine ring can undergo various nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the piperazine ring.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Medicine: : The compound is being investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities .
Industry: : In the industrial sector, it can be used in the synthesis of specialty chemicals and as a building block for more complex organic compounds .
Mechanism of Action
The exact mechanism of action of tert-butyl 4-(3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoyl)piperazine-1-carboxylate is still under investigation. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, thereby influencing biological pathways .
Comparison with Similar Compounds
tert-Butyl piperazine-1-carboxylate: A simpler analog with similar protective groups but lacking the pyrrolopyridine moiety.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another derivative with different substituents on the piperazine ring.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: A compound with an aminopyridine group instead of the pyrrolopyridine moiety.
Uniqueness: The uniqueness of tert-butyl 4-(3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoyl)piperazine-1-carboxylate lies in its complex structure, which combines a piperazine ring with a pyrrolopyridine moiety. This combination imparts unique biological properties and potential therapeutic applications that are not observed in simpler analogs.
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